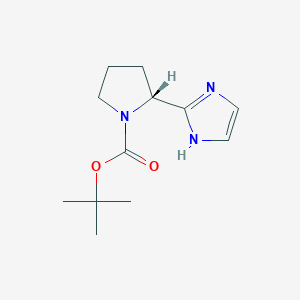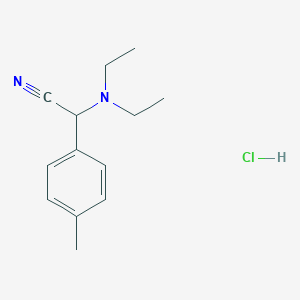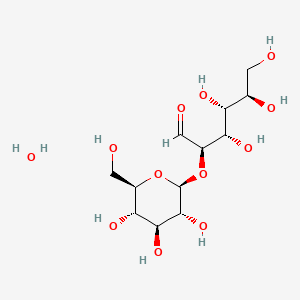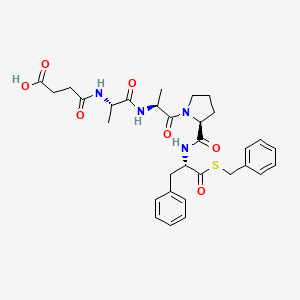
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Übersicht
Beschreibung
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, also known as CPOMH, is an organic compound that belongs to the family of oxadiazoles. CPOMH is a versatile molecule that has a wide array of applications in various fields, including scientific research, drug development, and laboratory experiments. This essay will discuss the synthesis method of CPOMH, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives: , including the compound , have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture . These compounds have been synthesized and evaluated for their potential as efficient and low-risk chemical pesticides.
Nematocidal Activity
The derivatives have demonstrated moderate nematocidal activity against Meloidogyne incognita , which is a species of nematodes that can cause significant damage to crops .
Anti-fungal Activity
These compounds have also shown anti-fungal activity against Rhizoctonia solani , a pathogen responsible for various plant diseases, including rice sheath wilt, which poses a substantial threat to global agriculture .
Antibacterial Effects on Xanthomonas Oryzae
Certain derivatives, identified in the research, have strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes bacterial leaf blight in rice, a disease that can lead to significant crop loss .
Antibacterial Ability Against Xanthomonas Oryzae pv. Oryzicola
The compounds have shown excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) , which is responsible for bacterial leaf streaks in rice, further emphasizing their potential as antibacterial agents in agriculture .
Potential Alternative Templates for Novel Antibacterial Agents
The research indicates that 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety, similar to the compound , could serve as potential alternative templates for discovering novel antibacterial agents .
Eigenschaften
IUPAC Name |
(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c9-5-7-10-8(11-12-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSPEXFBOYBQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1406566.png)

![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)




![3-[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1406577.png)

![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride](/img/structure/B1406583.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester](/img/structure/B1406586.png)

